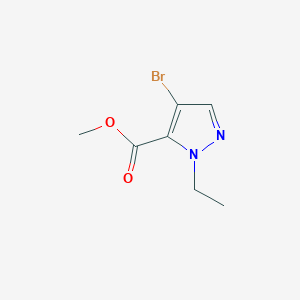

Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 4-bromo-2-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFKRBUAKZJSQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672476 | |

| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185320-26-6 | |

| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185320-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate typically follows these key steps:

- Construction of the pyrazole ring with appropriate substituents.

- Introduction of the ethyl group at the N-1 position.

- Selective bromination at the 4-position of the pyrazole ring.

- Esterification at the 5-carboxylate position to form the methyl ester.

These steps are performed under controlled conditions to ensure regioselectivity and high yield.

Bromination of 1-ethyl-1H-pyrazole

The core bromination step involves electrophilic substitution on 1-ethyl-1H-pyrazole to introduce the bromine atom at the 4-position. Two common brominating agents are used:

- Solvent: Inert solvents such as dichloromethane or chloroform.

- Temperature: Typically room temperature to mild heating.

- Addition: Slow, dropwise addition of brominating agent to control reaction rate.

- Workup: Isolation by filtration or extraction, followed by purification via recrystallization or chromatography.

This method yields 5-bromo-1-ethyl-1H-pyrazole, a key intermediate for further functionalization.

Esterification to this compound

Following bromination, the carboxylate group at position 5 is introduced or modified to the methyl ester. This involves:

- Reaction of the corresponding carboxylic acid or acid derivative with methanol under acidic or basic catalysis.

- Alternatively, direct esterification of pyrazole-5-carboxylic acid derivatives can be performed using methanol and an acid catalyst such as sulfuric acid or via methylation reagents.

Alternative Synthetic Routes and Continuous Reactions

A patent describing bromopyrazole compound preparation outlines a continuous reaction method that improves yield and reduces waste:

- Starting from maleic acid diester and hydrazinopyridine derivatives in alkaline solution to form hydroxy-pyrazole intermediates.

- Reaction with phosphorus oxybromide to introduce bromine at the pyrazole ring.

- This method omits the use of acetic acid and sodium bicarbonate, preventing hydrolysis by-products and simplifying purification.

Though this patent focuses on related bromopyrazole esters, the approach can be adapted for this compound synthesis.

Detailed Reaction Conditions and Yields from Related Compounds

While direct data for this compound is limited, closely related compounds such as ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate have been prepared with high yields using the following conditions:

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination with tert-butyl nitrite and copper(II) bromide in acetonitrile at 20-65°C for 3.5 h | 81 | Efficient bromination with controlled temperature | |

| Hydrolysis with lithium hydroxide monohydrate in THF/water/ethanol at room temp for 4 h | 92 | Conversion to acid intermediate | |

| Esterification or further functionalization | 66-91 | Purification by chromatography |

These conditions demonstrate the feasibility of bromination and esterification steps under mild and scalable conditions.

Preparation Summary Table

| Step | Reagents & Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. N-ethylation of pyrazole | Alkylation with ethyl halide under basic conditions | Introduce ethyl group at N-1 | 1-ethyl-1H-pyrazole |

| 2. Bromination | Br2 or NBS in DCM or chloroform, room temperature | Electrophilic bromination at C-4 | 4-bromo-1-ethyl-1H-pyrazole |

| 3. Carboxylation | Introduction of carboxyl group at C-5 (via maleic acid diester or other precursors) | Form pyrazole-5-carboxylic acid derivative | 4-bromo-1-ethyl-pyrazole-5-carboxylic acid |

| 4. Esterification | Methanol with acid catalyst or methylation reagents | Formation of methyl ester | This compound |

Practical Notes on Preparation

- The order of reagent addition and reaction monitoring is critical to avoid side reactions and ensure regioselectivity.

- Solvent choice impacts solubility and reaction kinetics; inert solvents are preferred for bromination.

- Purification typically involves recrystallization or silica gel chromatography to isolate the pure ester.

- Use of continuous flow reactors can enhance scalability and reproducibility in industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom in Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol, while reduction of the bromine atom can produce the hydrogenated pyrazole derivative.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted pyrazoles

- Carboxylic acids or aldehydes (from oxidation)

- Alcohols or hydrogenated pyrazoles (from reduction)

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate has been studied for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Case Studies

- Cancer Therapeutics : Research has indicated that pyrazole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluated the compound's efficacy against human colorectal cancer cell lines (HCT116, HT29, and SW480), showing promising results in inhibiting cell proliferation at low micromolar concentrations .

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. Its structural analogs have demonstrated the ability to modulate inflammatory pathways, which could lead to the development of new anti-inflammatory drugs.

Agricultural Science

In agricultural applications, this compound serves as an important intermediate in the synthesis of pesticides.

Pesticide Development

The compound is utilized in synthesizing anthranilamide-based insecticides. These insecticides are crucial for pest control in various crops. The production methods have been optimized to enhance yield and purity, ensuring that the active ingredients meet agricultural standards .

Material Science

This compound has potential applications in material science due to its unique chemical properties.

Polymer Chemistry

Research has explored the use of pyrazole derivatives in creating novel polymers with enhanced thermal and mechanical properties. These materials can be employed in various industrial applications, including coatings and composites .

Data Summary Table

Mecanismo De Acción

The mechanism of action of Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate largely depends on its specific application. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

Key structural analogues differ in substituents at the N1 position, bromine placement, and ester groups. Below is a comparative analysis of select compounds:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | 1185320-26-6 | C₇H₉BrN₂O₂ | 233.07 | N1: Ethyl; C4: Br; C5: COOCH₃ |

| Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | 1092683-57-2 | C₇H₉BrN₂O₂ | 233.07 | N1: Methyl; C4: Br; C5: COOCH₂CH₃ |

| Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate | - | C₁₀H₁₃BrN₂O₃ | 301.13 | N1: Tetrahydropyranyl; C5: Br; C4: COOCH₃ |

| Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | 1082828-31-6 | C₁₂H₁₀BrFN₂O₂ | 313.13 | N1: 4-Fluorophenyl; C5: Br; C4: COOCH₂CH₃ |

| Ethyl 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate | - | C₈H₁₀Br₂N₂O₂ | 325.99 | C4: Br; C5: BrCH₂; N1: Methyl; C3: COOCH₂CH₃ |

Key Observations:

- Conversely, bulky groups like tetrahydropyranyl (THP) in ’s compound may serve as protective groups in multi-step syntheses .

- Bromine Position : Bromine at C4 (target compound) vs. C5 (e.g., Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate ) alters electronic effects. C4 bromination may direct electrophilic attacks to adjacent positions, whereas C5 bromine could influence conjugation with the ester group.

- Ester Groups : Methyl esters (e.g., target compound) hydrolyze slower than ethyl esters under basic conditions, impacting prodrug design .

Physicochemical Properties

Limited data are available, but calculated properties and trends can be inferred:

- Lipophilicity : The ethyl group at N1 in the target compound increases logP compared to methyl-substituted analogues, enhancing membrane permeability .

- Melting Points : Aromatic N1 substituents (e.g., 4-fluorophenyl in ’s compound) may elevate melting points due to π-π stacking, whereas alkyl groups reduce crystallinity .

- Solubility : Ethyl esters (e.g., Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate ) exhibit higher organic solubility than methyl esters, advantageous in hydrophobic reaction environments.

Actividad Biológica

Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological mechanisms, effects on various cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula: CHBrNO. The presence of the bromine atom and the ethyl group contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound primarily arises from its interaction with various molecular targets:

Enzyme Inhibition: this compound has been shown to inhibit several enzymes involved in critical biochemical pathways, including oxidative phosphorylation and ATP metabolism. This inhibition can lead to altered cellular energy dynamics and metabolic processes.

Cellular Effects: The compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it modulates the activity of signaling proteins and transcription factors, which can result in significant changes in gene expression profiles .

Molecular Interactions: The binding of this compound to specific biomolecules occurs through hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions are crucial for its biological effects, including anti-inflammatory and anticancer activities .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Anti-inflammatory Activity: Studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in reducing inflammation in animal models .

- Anticancer Potential: Preliminary investigations suggest that this compound may possess anticancer properties. Its ability to modulate cell signaling pathways is critical in cancer biology, potentially leading to reduced tumor growth .

- Antimicrobial Effects: The compound has been explored for its antimicrobial properties, showing efficacy against various bacterial strains. This aspect is particularly relevant for developing new antibiotics.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

Q & A

Basic: How can the synthesis of Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate be optimized for higher yields?

Methodological Answer:

The synthesis typically involves cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by bromination and esterification. Evidence from pyrazole-carboxylate analogs (e.g., 5-methyl-1-phenyl derivatives) suggests that using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a catalyst under reflux conditions in anhydrous ethanol improves cyclization efficiency . Bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in carbon tetrachloride, with UV light initiation to enhance regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. Contradictions in reported yields (e.g., 65–92%) may arise from solvent polarity or reaction time variations, necessitating kinetic monitoring via TLC .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

- X-ray crystallography (e.g., using SHELXTL or Mercury software) resolves stereochemistry and confirms substitution patterns, particularly the bromine and ethyl group positions .

- FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches, while ¹H/¹³C NMR distinguishes the ethyl group (triplet at ~1.3 ppm for CH₃, quartet at ~4.2 ppm for CH₂) and pyrazole ring protons (δ 6.5–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 261.997) .

Advanced: How do spectral data contradictions arise in pyrazole derivatives, and how can they be resolved?

Methodological Answer:

Discrepancies in NMR chemical shifts may stem from solvent effects (e.g., DMSO vs. CDCl₃) or dynamic rotational isomerism of the ester group. For example, the methyl ester’s resonance can split in polar solvents due to restricted rotation. To mitigate this, use low-temperature NMR (e.g., 233 K) to "freeze" conformers or employ deuterated chloroform for sharper peaks . Computational tools like DFT (B3LYP/6-311+G(d,p)) simulate spectra to cross-validate experimental data .

Advanced: What mechanistic insights govern its reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom at C4 is highly electrophilic, enabling Suzuki-Miyaura coupling with aryl boronic acids. Key factors:

- Catalyst system : Pd(PPh₃)₄ (2 mol%) in THF/H₂O (3:1) at 80°C .

- Base selection : K₂CO₃ outperforms Cs₂CO₃ in minimizing ester hydrolysis .

Competing pathways (e.g., debromination) can occur if ligand ratios are suboptimal. Monitor via LC-MS and optimize using a DoE (Design of Experiments) approach .

Advanced: How can computational modeling predict its hydrogen-bonding interactions in crystal packing?

Methodological Answer:

Mercury CSD analyzes intermolecular interactions using Cambridge Structural Database (CSD) data. For Methyl 4-bromo-1-ethyl derivatives, graph-set analysis (e.g., Etter’s rules) reveals R₂²(8) motifs from N–H···O=C hydrogen bonds between pyrazole NH and ester carbonyls . DFT-based lattice energy calculations (e.g., PIXEL method) predict polymorphism risks by comparing packing efficiencies of hypothetical solvates .

Advanced: What strategies mitigate polymorphism during crystallization?

Methodological Answer:

Polymorphism arises from competing hydrogen-bonding networks. Use seeding with pre-characterized crystals or solvent-drop grinding to favor the desired form. For example, slow evaporation from acetonitrile yields Form I (monoclinic, P2₁/c), while rapid cooling from DMSO produces metastable Form II . Pair DSC and PXRD to track phase transitions and validate stability .

Basic: What are the key challenges in purifying this compound?

Methodological Answer:

Common impurities include unreacted bromine precursors and hydrolysis byproducts (e.g., carboxylic acid). Use acid-base extraction (wash with 5% NaHCO₃ to remove acidic impurities) followed by recrystallization from ethanol/water (7:3). For persistent contaminants, employ preparative HPLC (C18 column, 70% MeOH/H₂O) .

Basic: How stable is this compound under varying storage conditions?

Methodological Answer:

Stability studies indicate degradation via ester hydrolysis (t₁/₂ = 14 days at 40°C/75% RH). Store at –20°C in amber vials under argon. Accelerated stability testing (ICH Q1A guidelines) in humidity chambers (25°C/60% RH) shows <5% degradation over 6 months. LC-MS monitors hydrolytic products (e.g., 4-bromo-1-ethyl-pyrazole-5-carboxylic acid) .

Advanced: What structure-activity relationships (SAR) guide its pharmacological potential?

Methodological Answer:

The 4-bromo and ester groups are critical for antimicrobial activity . Analog studies (e.g., 4-chloro derivatives) show reduced potency, suggesting bromine’s role in membrane penetration. Modifying the ethyl group to bulkier substituents (e.g., isopropyl) decreases solubility but enhances target binding (e.g., IC₅₀ = 2.1 µM vs. bacterial dihydrofolate reductase) . Use molecular docking (AutoDock Vina) to map interactions with enzyme active sites .

Basic: What crystallographic databases are recommended for comparing its structure?

Methodological Answer:

The Cambridge Structural Database (CSD) includes >1,200 pyrazole-carboxylate entries. Use ConQuest to search for similar substructures (e.g., CSD refcodes: JIYVUE, QIZJAD) . Mogul validates bond lengths/angles against experimental data, flagging outliers (e.g., C-Br bond >1.92 Å suggests measurement error) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.